molecular formula C5H9NO4 B1166433 Bacillomycin Fb CAS No. 115088-48-7

Bacillomycin Fb

Número de catálogo: B1166433
Número CAS: 115088-48-7
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bacillomycin Fb is a cyclic lipopeptide antibiotic belonging to the iturin family, produced by Bacillus subtilis. It is characterized by a heptapeptide chain linked to a β-amino fatty acid moiety. The peptide sequence comprises Asp³, Glu¹, Pro¹, Thr¹, Tyr¹, and a variable β-amino fatty acid chain (iso-C15, iso-C16, iso-C17, or anteiso-C15/C17) . Bacillomycin Fb exhibits potent antifungal activity due to its ability to disrupt fungal membrane integrity via pore formation . Its structural uniqueness lies in the presence of free carboxyl groups, distinguishing it from other bacillomycin variants like bacillomycin F .

Propiedades

Número CAS

115088-48-7

Fórmula molecular

C5H9NO4

Sinónimos

Bacillomycin Fb

Origen del producto

United States

Comparación Con Compuestos Similares

Structural Comparison

Table 1: Structural Features of Bacillomycin Fb and Related Lipopeptides

Compound Core Peptide Sequence β-Amino Fatty Acid Chain Unique Features Molecular Weight (Da)
Bacillomycin Fb Cyclo-(Asp³, Glu¹, Pro¹, Thr¹, Tyr¹) C15–C17 (iso/anteiso) Free carboxyl groups ~1,040–1,070
Bacillomycin L Cyclo-(Asn-Tyr-Asn-Ser-Glu-Ser-Thr) C13–C15 (iso) Ser-rich peptide chain ~1,008–1,050
Bacillomycin D Cyclo-(Asp-Asn-Pro-Glu-Ser-Thr) C14–C17 (iso/anteiso) Enhanced biofilm formation ~1,030–1,072
Iturin A Cyclo-(Asp-Tyr-Asn-Gln-Pro-Ser-Thr) C14–C17 (β-amino) High surfactant activity ~1,050–1,080
Fengycin Cyclo-(Gln-Tyr-Thr-Glu-Ala-Pro) C16–C18 (β-hydroxy) Antifungal and biosurfactant dual role ~1,460–1,550

Key Observations :

  • Fatty Acid Variability: Bacillomycin Fb and D share β-amino fatty acid chains (C15–C17), but Bacillomycin Fb’s iso/anteiso diversity is influenced by culture medium composition .
  • Functional Groups : Unlike Bacillomycin L (Ser-rich) or Iturin A (Gln/Pro), Bacillomycin Fb’s free carboxyl groups enhance its solubility and interaction with fungal membranes .
Antifungal Activity

Table 2: Antifungal Spectrum and Efficacy

Compound Target Pathogens MIC (μg/mL) Mechanism of Action
Bacillomycin Fb Fusarium oxysporum, Aspergillus spp. 1–5 Membrane disruption via ion leakage
Bacillomycin D Fusarium graminearum, Rhizoctonia 0.5–3 Biofilm inhibition; ROS induction
Bacillomycin L Magnaporthe oryzae, Botrytis cinerea 0.28–45.92 Hyphal deformation and spore lysis
Fengycin Fusarium verticillioides 5–10 Membrane permeabilization
Iturin A Candida albicans 2–8 Pore formation and ergosterol binding

Key Findings :

  • Potency : Bacillomycin D exhibits the lowest MIC (0.5–3 μg/mL) against Fusarium spp., attributed to its synergistic role in biofilm disruption and ROS generation .
  • Broad-Spectrum Activity : Bacillomycin Fb shows moderate efficacy but broader pH/thermal stability (stable at 100°C and pH 3–9) .
  • Pathogen-Specific Sensitivity : Bacillomycin L is highly effective against Magnaporthe oryzae (IC50 = 0.35 μg/mL) but weak against Fusarium fujikuroi (IC50 = 28.99 μg/mL) .

Q & A

Basic Research Questions

Q. What are the standard methods for isolating and purifying Bacillomycin Fb from Bacillus spp. cultures?

  • Methodological Answer : Bacillomycin Fb, a lipopeptide in the Bacillomycin family, is typically isolated via acid precipitation (pH 2–3) followed by solvent extraction (e.g., methanol or ethyl acetate). Further purification employs reverse-phase HPLC or silica gel chromatography. For homologues like Bacillomycin D, LC-ESI-MS (liquid chromatography-electrospray ionization mass spectrometry) with observed m/z peaks (e.g., 1030.53 for Bacillomycin D C14) confirms structural identity . Ensure purity validation using NMR spectroscopy and tandem MS/MS fragmentation patterns.

Q. How can researchers determine the antifungal activity of Bacillomycin Fb in vitro?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with fungal strains (e.g., Candida albicans or Aspergillus flavus). Prepare serial dilutions of Bacillomycin Fb (5–100 µg/mL) and measure minimum inhibitory concentrations (MICs) after 24–48 hours. Include controls (e.g., amphotericin B) and validate results with triplicate trials. For biofilm inhibition, employ crystal violet staining or confocal microscopy to quantify biomass reduction .

Q. What spectroscopic techniques are critical for characterizing Bacillomycin Fb’s structure?

  • Methodological Answer : LC-ESI-MS is essential for determining molecular mass and fatty acid chain length (e.g., C14–C17 variants in Bacillomycin D). NMR (¹H, ¹³C, and 2D-COSY) resolves cyclic peptide backbone structures. For example, Bacillomycin D homologues show distinct m/z peaks (e.g., 1044.54 for C15) . Pair with MALDI-TOF for high-throughput screening of homologues.

Advanced Research Questions

Q. How can transcriptomic analysis elucidate Bacillomycin Fb’s role in biofilm formation?

  • Methodological Answer : Compare wild-type and Bacillomycin-deficient mutants (e.g., ΔbacFb strains) via RNA sequencing. Key steps:

  • Extract RNA from biofilm-associated cells (logarithmic phase).
  • Use Illumina platforms for sequencing and tools like DESeq2 for differential gene expression analysis.
  • Focus on genes regulating surfactin synthesis, motility (flgK, fliD), and matrix proteins (epsA-O). In Bacillomycin D-deficient mutants, downregulation of comA and degQ impairs biofilm maturation .

Q. How do structural variations (e.g., fatty acid chain length) in Bacillomycin Fb homologues affect bioactivity?

  • Methodological Answer : Compare homologues (e.g., C14 vs. C16) using cytotoxicity assays (MTT) and apoptosis markers (Annexin V/PI staining). For Bacillomycin D, C16 exhibits higher inhibition rates (58.6% at 50 µg/mL) against HeLa cells than C15 (54.7%), attributed to enhanced membrane penetration . Validate with molecular dynamics simulations to model lipid bilayer interactions.

Q. What experimental strategies resolve contradictions in Bacillomycin Fb’s reported MIC values across studies?

  • Methodological Answer : Address variability by:

  • Standardizing culture conditions (pH, temperature) and solvent systems (DMSO vs. aqueous).
  • Cross-referencing with independent assays (e.g., disk diffusion vs. microbroth dilution).
  • Analyzing homologues’ purity via HPLC-ELSD; impurities >5% skew MIC results. For Bacillomycin D, discrepancies arise from unaccounted homologues in mixed preparations .

Q. How can CRISPR-Cas9 be used to optimize Bacillomycin Fb yield in Bacillus spp.?

  • Methodological Answer : Target the bacFb operon’s regulatory regions (e.g., promoter or nrps domains) for knockout/overexpression. Steps:

  • Design sgRNAs complementary to bacA (adenylation domain) or bacB (peptidyl carrier protein).
  • Use plasmid vectors (e.g., pJOE8999) for homologous recombination.
  • Quantify yield via HPLC and correlate with transcript levels (qPCR of bacFb genes).

Methodological Considerations

  • Data Reliability : Ensure statistical rigor (e.g., ANOVA with post-hoc Tukey tests) and report uncertainties (e.g., ±SEM). Replicate experiments ≥3 times .
  • Ethical Compliance : For cytotoxicity studies, follow institutional biosafety protocols (e.g., BSL-2 for human cell lines) and include ethical approval codes in publications .
  • Literature Synthesis : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to contextualize research gaps (e.g., "How does Bacillomycin Fb compare to Bacillomycin D in antifungal efficacy?") .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.